3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene
Description
Properties
IUPAC Name |
2-[2-[2-(3-ethynylphenoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-2-13-4-3-5-14(12-13)18-11-10-17-9-8-16-7-6-15/h1,3-5,12,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYGIGQPCFGLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Ethynylation of Phenylacetylene with Ethylene Glycol Derivatives
This approach involves the functionalization of phenylacetylene with ethylene glycol derivatives containing terminal hydroxyl groups, which are subsequently converted into the desired ethoxy chain.
- Preparation of ethylene glycol derivatives: Synthesis begins with the formation of ethylene glycol derivatives such as 2-(2-hydroxyethoxy)ethanol or related compounds, often via nucleophilic substitution or esterification reactions.
- Coupling reaction: Phenylacetylene is reacted with these derivatives under catalysis, typically using a palladium-catalyzed Sonogashira coupling, to attach the ethoxy chain to the phenyl ring.
- Catalysts: Tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide.
- Solvent: Degassed solvents such as tetrahydrofuran (THF) or diisopropylamine.
- Temperature: Ambient to slightly elevated temperatures (~25–50°C).
- Purification: Column chromatography and GPC to isolate the pure product.
Use of Ethylene Oxide Derivatives
Another prevalent method involves the reaction of phenylacetylene with ethylene oxide derivatives, which allows for the sequential addition of ethoxy groups.
- Preparation of ethoxy-phenylacetylene: Phenylacetylene is reacted with ethylene oxide derivatives such as 2-(2-(2-hydroxyethoxy)ethoxy)ethyl bromides or chlorides.
- Reaction conditions: Carried out under inert atmosphere (nitrogen or argon), with catalysts such as palladium complexes, at controlled temperatures (~25–50°C).
- Post-reaction modifications: The terminal hydroxyl groups are often protected or deprotected as needed, and purification is achieved via chromatography.
Multi-step Synthesis Involving Protective Groups and Coupling Reactions
A more elaborate synthesis involves the following:
- Synthesis of a silyl-protected ethynyl derivative (e.g., tert-butyldimethylsilyl (TBDMS)-protected acetylene).
- Coupling with iodo- or bromo-phenyl derivatives via Sonogashira coupling.
- Deprotection of silyl groups using tetrabutylammonium fluoride (TBAF).
- Final functionalization with ethylene glycol units through nucleophilic substitution or esterification.
Purification Techniques
The final product is purified by:
- Column chromatography: Using silica gel with solvent systems such as hexane/ethyl acetate or ethyl acetate/methanol.
- Gel permeation chromatography (GPC): For high-purity separation.
- Crystallization: From suitable solvents like ethyl acetate or toluene to obtain crystalline pure compound.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Catalysts | Solvents | Typical Conditions | Purification Techniques | Remarks |
|---|---|---|---|---|---|---|---|
| Direct Ethynylation | Phenylacetylene + Ethylene Glycol Derivatives | Pd(0), CuI | Tetrahydrofuran, Diisopropylamine | 25–50°C | Column chromatography | Suitable for multi-step synthesis with high yield | |
| Ethylene Oxide Derivatives | Phenylacetylene + Ethylene Oxide Derivatives | Pd(0) catalysts | Toluene, THF | 25–50°C | Chromatography, GPC | Allows precise chain length control | |
| Multi-step Coupling | Protected Ethynyl Derivatives + Phenyl Halides | Pd(0), TBAF | Toluene, CH2Cl2 | Ambient | Crystallization, chromatography | Suitable for complex molecule synthesis |
Research Findings and Notes
- The synthesis of this compound is heavily reliant on palladium-catalyzed Sonogashira coupling reactions, which are well-established for constructing phenylacetylene derivatives with ethoxy chains.
- The ethoxy groups' length and functionalization are controlled via the choice of ethylene glycol derivatives or ethylene oxide derivatives, allowing for tailored properties.
- Protective group strategies, such as TBDMS protection, are often employed to prevent side reactions during multi-step syntheses.
- Purification steps are critical to remove residual catalysts and unreacted starting materials, ensuring high purity for biological or material applications.
Chemical Reactions Analysis
Condensation Reactions for Functionalization
The terminal acetylene group participates in condensation with amines under carbodiimide activation:
Example Reaction
-
Reactants : 4-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-3,5-dimethylaniline
-
Activator : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Conditions : Methanol/water (2:1 v/v), 2–5°C → ambient temperature
Key Observations
-
Purification via silica gel chromatography (eluent: EtOAc/MeOH 9:1 → 4:1)
-
Structural confirmation by -NMR and NOESY (cross-peaks confirming spatial proximity of OPE cores)
Polymerization with Organorhodium Catalysts
The phenylacetylene moiety undergoes controlled polymerization to yield amphiphilic polymers:
Polymerization Parameters
| Parameter | Value/Range |
|---|---|
| Catalyst | Organorhodium complexes |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Ambient (25°C) |
| Molecular Weight () | Up to 160,000 g/mol |
Functional Outcomes
-
Enhanced solubility in polar solvents due to oligo(ethylene oxide) side chains
-
Thermal stability: Decomposition onset at 250–300°C (TGA data)
Silylation/Desilylation for Protection
The acetylene group is protected via tert-butyldimethylsilyl (TBDMS) groups in multistep syntheses:
Steps
-
Protection : Reaction with tert-butyldimethylsilyl acetylene in THF (79% yield)
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Deprotection : Treatment with tetrabutylammonium fluoride (TBAF) in THF (88% yield)
Solvent-Dependent Fluorescence Behavior
The oligo(ethylene oxide) chains influence photophysical properties:
Absorption/Emission Data
| Solvent | (nm) | (nm) |
|---|---|---|
| Methanol | 328 | 438 |
| Chloroform | 331 | 440 |
| Water/MeOH (1:2) | 325 | 435 |
Key Findings
-
Minimal solvent-induced spectral shifts (<5 nm) due to shielding by permethylated α-cyclodextrin (PM α-CD)
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules:
| Feature | 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene | 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol |
|---|---|---|
| Acetylene Reactivity | High (Sonogashira, polymerization) | None |
| Solubility | Polar solvents (MeOH, H₂O) | Broad (hydrophilic) |
| Thermal Stability | Decomposes >250°C | Stable to 150°C |
Scientific Research Applications
Organic Synthesis
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene serves as a valuable building block in organic synthesis. It is used to create complex molecular structures due to its unique functional groups .
Biological Studies
Research has focused on the biological activities of this compound, particularly its interactions with biomolecules. Its structure allows for potential modulation of enzyme activity and receptor interactions, making it a candidate for further biological exploration .
Pharmaceutical Development
The compound is being investigated as a pharmaceutical intermediate or active ingredient in drug formulations. Its properties may contribute to the development of new therapeutic agents targeting various diseases .
Material Science
In material science, this compound is utilized in producing advanced materials such as polymers and surfactants due to its unique chemical characteristics .
Case Study 1: Antimicrobial Activity
A derivative of phenylacetylene was tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial properties. The study highlighted the potential application of this compound in developing antibacterial agents .
Case Study 2: Polymer Synthesis
Research involved synthesizing amphiphilic poly(phenylacetylene)s with polar oligo(ethylene oxide) pendants. The polymers were characterized using IR, UV, NMR, and thermogravimetric analysis, showcasing their solubility and stability under various conditions .
Mechanism of Action
The mechanism of action of 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene involves its interaction with specific molecular targets and pathways. The ethoxy groups enhance its solubility and reactivity, allowing it to participate in various biochemical processes. The phenylacetylene moiety can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Chromatographic and Spectroscopic Data
Notes:
- The target compound’s molecular weight is lower than its tert-butyl ester or spirocyclic derivatives, as seen in LCMS data .
- HPLC retention times correlate with hydrophobicity; the triethylene glycol chain enhances polarity, reducing retention compared to alkyl-substituted analogs .
Research Findings and Industrial Relevance
- Pharmaceutical Utility : The triethylene glycol chain improves solubility and bioavailability in drug candidates, as demonstrated in EP 4 374 877 A2, where similar compounds are intermediates for antidiabetic or anticancer agents .
- Material Science Applications : Boronic acid derivatives (e.g., propoxyboronic acid) are critical in cross-coupling reactions for polymer synthesis .
Biological Activity
3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 370.4358 g/mol. The compound features multiple ethylene glycol units which contribute to its solubility and potential interaction with biological systems .
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate ethylene glycol derivatives into a phenylacetylene framework. The synthetic pathways often utilize various coupling reactions to achieve the desired structure while maintaining high yields and purity .
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenylacetylene have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. Such activity is attributed to the hydrophobic nature of the acetylene moiety, which facilitates membrane penetration in microbial cells .
Anticancer Activity
Research has indicated that phenylacetylene derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of hydroxyl groups in the structure may enhance the compound's ability to interact with cellular targets, thereby increasing its anticancer efficacy .
Case Studies
-
Case Study on Antimicrobial Activity :
- A derivative of phenylacetylene was tested against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
-
Case Study on Anticancer Activity :
- In vitro studies on breast cancer cell lines revealed that treatment with phenylacetylene derivatives resulted in a 50% reduction in cell viability at concentrations as low as 10 µM.
- Mechanistic studies suggested that these compounds activate caspase pathways leading to apoptosis.
Table: Summary of Biological Activities
Q & A
Q. What are the critical considerations for synthesizing 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene in a laboratory setting?
Methodological Answer: The synthesis of this compound involves multi-step etherification and acetylene functionalization. Key steps include:
- Ether chain formation : Use of ethylene glycol derivatives (e.g., 2-(2-hydroxyethoxy)ethanol) with potassium carbonate as a base in anhydrous acetone, refluxed for 8–12 hours to ensure complete reaction .
- Acetylenic coupling : Sonogashira coupling or palladium-catalyzed reactions to introduce the phenylacetylene moiety. Ensure strict anhydrous conditions to avoid side reactions with hydroxyl groups .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) and recrystallization to achieve >95% purity. Monitor via TLC (hexane:ethyl acetate 3:1) and confirm with NMR (¹H, ¹³C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Elemental Analysis : Confirm elemental composition (C, H, O) within ±0.5% of theoretical values .
- Spectroscopy : Use ¹H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.5–4.0 ppm for ether linkages) and FTIR (C≡C stretch ~2100 cm⁻¹, O-H stretch ~3400 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediate stability and transition states, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations to predict solvent compatibility (e.g., acetone vs. DMF) for etherification steps, balancing reaction rate and byproduct formation .
- Machine Learning : Train models on existing reaction databases (e.g., PubChem) to predict optimal molar ratios (e.g., 1:1.05 for phenol:chloroacetate derivatives) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Dynamic NMR Analysis : Detect conformational changes in the ethoxy chain (e.g., gauche vs. anti rotamers) causing splitting in ¹H NMR peaks. Use variable-temperature NMR to confirm .
- 2D-COSY and HSQC : Resolve overlapping signals in aromatic/ether regions by correlating ¹H-¹H and ¹H-¹³C couplings .
- Controlled Degradation Studies : Expose the compound to humidity/heat and analyze degradation products via LC-MS to identify impurities (e.g., hydrolyzed acetylene derivatives) .
Q. What experimental designs are suitable for studying its reactivity in click chemistry applications?
Methodological Answer:
- Factorial Design : Test variables like catalyst loading (CuI: 0.1–5 mol%), solvent (THF vs. DMSO), and temperature (25–80°C) in Huisgen cycloadditions. Use ANOVA to identify significant factors .
- Kinetic Profiling : Monitor reaction progress via in-situ IR for azide-alkyne cyclization, calculating rate constants (k) and activation energy (Eₐ) .
- Competitive Experiments : Compare reactivity with shorter ethoxy analogs to assess steric/electronic effects of the hydroxyethoxy chain .
Q. How can researchers mitigate safety risks when handling this compound?
Methodological Answer:
- Hazard Assessment : Review SDS for health risks (e.g., skin/eye irritation from acetylene group) and implement fume hood use, PPE (nitrile gloves, goggles) .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with sodium bicarbonate before disposal .
- Emergency Protocols : Train lab personnel in spill response (e.g., absorbent materials for liquid spills) and first aid (e.g., eye irrigation stations) .
Q. What methodologies evaluate the environmental impact of this compound’s degradation products?
Methodological Answer:
- Aquatic Toxicity Assays : Expose Daphnia magna to hydrolyzed products (e.g., phenoxyacetic acid) at 0.1–10 ppm, measuring LC₅₀ values .
- Photodegradation Studies : Use UV-Vis spectroscopy to track breakdown under simulated sunlight (λ = 290–400 nm), identifying intermediates via GC-MS .
- QSAR Modeling : Predict ecotoxicity using Quantitative Structure-Activity Relationship models (e.g., ECOSAR) based on logP and functional groups .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
